![molecular formula C12H14F6N2O6S2 B025635 Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) CAS No. 105996-54-1](/img/structure/B25635.png)

Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

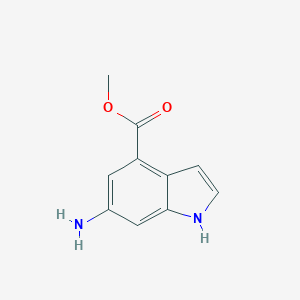

Description

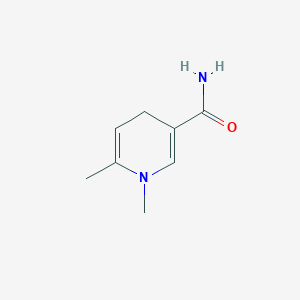

Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is a compound used in scientific research for its unique properties. It is a bifunctional reagent that is commonly used in protein cross-linking experiments. The compound is synthesized using a specific method that involves the use of various chemicals and techniques.

Mechanism Of Action

The mechanism of action of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves the formation of disulfide bonds between proteins. The compound reacts with the thiol groups of cysteine residues in proteins, forming a covalent bond between the proteins. This cross-linking of proteins can alter their structure and function, allowing researchers to study protein-protein interactions and enzyme mechanisms.

Biochemical And Physiological Effects

The biochemical and physiological effects of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) are dependent on the specific proteins being studied. The cross-linking of proteins can alter their structure and function, which can have both positive and negative effects. For example, the cross-linking of proteins can stabilize protein structures and prevent protein degradation. However, it can also disrupt protein function and lead to the formation of protein aggregates.

Advantages And Limitations For Lab Experiments

The advantages of using butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) in lab experiments include its ability to cross-link proteins, allowing researchers to study protein-protein interactions and enzyme mechanisms. The compound is also relatively easy to synthesize and purify. However, there are some limitations to using this compound, including the potential for non-specific cross-linking and the need for careful optimization of experimental conditions to ensure specific cross-linking.

Future Directions

There are several future directions for the use of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) in scientific research. One area of interest is the development of new cross-linking strategies that minimize non-specific cross-linking and allow for more specific protein-protein interactions to be studied. Another area of interest is the use of this compound in the study of protein complexes and their interactions with other cellular components. Finally, the use of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) in the development of new drugs and therapeutics is an area of active research.

Synthesis Methods

The synthesis of butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves the use of several chemicals and techniques. The first step is the preparation of the intermediate, N,N'-bis(trifluoroacetyl) cystamine. This is done by reacting cystamine with trifluoroacetic anhydride. The product is then purified using column chromatography. The final step involves the reaction of N,N'-bis(trifluoroacetyl) cystamine with butyric anhydride to produce butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI). The product is then purified using recrystallization.

Scientific Research Applications

Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is commonly used in scientific research for protein cross-linking experiments. It is used to study protein-protein interactions and protein structure. The compound is also used in the study of enzyme mechanisms and in the identification of protein binding sites.

properties

CAS RN |

105996-54-1 |

|---|---|

Product Name |

Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) |

Molecular Formula |

C12H14F6N2O6S2 |

Molecular Weight |

460.4 g/mol |

IUPAC Name |

4-[[3-carboxy-3-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |

InChI |

InChI=1S/C12H14F6N2O6S2/c13-11(14,15)9(25)19-5(7(21)22)1-3-27-28-4-2-6(8(23)24)20-10(26)12(16,17)18/h5-6H,1-4H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24) |

InChI Key |

YAJJPBDKGWHGFJ-UHFFFAOYSA-N |

SMILES |

C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |

Canonical SMILES |

C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |

Other CAS RN |

105996-54-1 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)

![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)